An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not prominently cataloged, its synthesis is readily achievable through established chemical transformations. This document details a robust synthetic pathway, explores its tautomeric nature, predicts its physicochemical and spectroscopic properties based on analogous structures, and delves into the potential therapeutic applications stemming from its isoxazol-5-ol core and the pharmacologically relevant 3,5-dimethoxyphenyl substituent. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Isoxazol-5-ol Scaffold and the Significance of the 3,5-Dimethoxyphenyl Moiety
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, forming a privileged scaffold in drug discovery.[1][2] Derivatives of isoxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The isoxazol-5-ol substructure, which exists in tautomeric equilibrium with the isoxazol-5(4H)-one form, is a key component in a variety of bioactive molecules.[4][5] The reactivity and electronic properties of this ring system make it an attractive starting point for the synthesis of diverse compound libraries.
The 3,5-dimethoxyphenyl group is a recognized pharmacophore, often found in natural products and synthetic compounds with potent biological activity. Its presence is particularly notable in a class of agents that interact with tubulin, a critical protein involved in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them valuable candidates for anticancer drug development. The related 3,4,5-trimethoxyphenyl moiety is a well-established feature of potent antitubulin agents like combretastatin A-4.[6][7] The structural and electronic properties of the 3,5-dimethoxy substitution pattern suggest that 3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-ol could exhibit significant and selective biological effects, meriting its synthesis and pharmacological evaluation.
Synthesis and Mechanism
The synthesis of 3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-ol can be efficiently achieved via a two-step process, commencing with a Claisen condensation to form a key β-keto ester intermediate, followed by cyclization with hydroxylamine.
Step 1: Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (β-Keto Ester)
The foundational step is the synthesis of the β-keto ester, ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate. This is accomplished through a base-mediated Claisen condensation between 3,5-dimethoxyacetophenone and a suitable carboxylating agent, such as diethyl carbonate. The use of a strong base, like sodium hydride or sodium ethoxide, is crucial for deprotonating the α-carbon of the acetophenone, thereby generating the nucleophilic enolate.[8][9]
Diagram 1: Synthesis of the β-Keto Ester Intermediate
Caption: Claisen condensation to form the β-keto ester.
The mechanism involves the nucleophilic attack of the acetophenone enolate on the electrophilic carbonyl of diethyl carbonate, followed by the elimination of an ethoxide leaving group to yield the desired β-keto ester.
Step 2: Cyclization to form 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol
The synthesized β-keto ester is then subjected to a condensation reaction with hydroxylamine hydrochloride. This reaction proceeds via nucleophilic attack of the hydroxylamine at the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the stable isoxazol-5-ol ring. The reaction conditions can influence the final product, but generally, refluxing in a suitable solvent like ethanol or acetic acid provides the desired product.[10]
Diagram 2: Synthesis of 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol
Caption: Tautomeric equilibrium of the product.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Melting Point | Estimated 150-170 °C |
Spectroscopic Analysis
The structural confirmation of 3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-ol would rely on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dimethoxyphenyl ring, the methoxy groups, and the proton on the isoxazole ring. The chemical shifts would be influenced by the electronic environment. *[11] ¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the isoxazolone tautomer and the carbons of the aromatic and heterocyclic rings. *[9] Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the C=O stretch of the isoxazolone tautomer (around 1730 cm⁻¹), C=N stretching of the isoxazole ring, and C-O stretching of the methoxy groups. *[5] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The fragmentation pattern observed in MS/MS experiments can provide further structural information.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.8 (s, 6H, OCH₃), ~5.5 (s, 1H or 2H for CH₂ in tautomer), ~6.5-7.0 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~55 (OCH₃), ~100-110 (Ar-C), ~160 (Ar-C-O), ~160-170 (C=N, C=O) |
| IR (KBr) | ν (cm⁻¹): ~3100 (O-H), ~2950 (C-H), ~1730 (C=O), ~1600 (C=N, C=C), ~1200 (C-O) |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₂NO₄⁺, found value within 5 ppm |
Potential Applications and Biological Activity
The structural features of 3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-ol suggest a strong potential for biological activity, particularly in the realm of oncology.
-
Anticancer Activity: The 3,5-dimethoxyphenyl moiety is a key structural element in many compounds that exhibit anticancer properties by targeting tubulin polymerization. T[6][7]he isoxazole core itself is present in numerous anticancer agents. Therefore, this compound is a prime candidate for evaluation as an inhibitor of cancer cell proliferation. A novel anticancer agent, RX-5902, which contains a 1-(3,5-dimethoxyphenyl)piperazine moiety, has shown potent growth inhibition in various human cancer cell lines.
-
Enzyme Inhibition: Isoxazole derivatives are known to act as inhibitors for a variety of enzymes. The specific substitution pattern of the title compound could confer selectivity towards certain kinases or other enzymes implicated in disease pathways.
-
Antimicrobial and Anti-inflammatory Effects: The isoxazole scaffold is a common feature in molecules with demonstrated antibacterial, antifungal, and anti-inflammatory activities. F[1][2]urther screening of this compound against a panel of microbes and in inflammation assays would be a logical step in exploring its full therapeutic potential.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 3-(3,5-dimethoxyphenyl)-1,2-oxazol-5-ol.
Protocol 1: Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
-
Reagents and Equipment:
-
3,5-Dimethoxyacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C.
-
Slowly add a solution of 3,5-dimethoxyacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture to room temperature and add diethyl carbonate (1.5 equivalents).
-
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure β-keto ester.
-
Protocol 2: Synthesis of 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol
-
Reagents and Equipment:
-
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate
-
Hydroxylamine hydrochloride
-
Ethanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (1.0 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
-
Conclusion
3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol represents a synthetically accessible and promising scaffold for the development of new therapeutic agents. Its structural similarity to known bioactive molecules, particularly in the field of oncology, warrants its synthesis and thorough pharmacological investigation. This guide provides the necessary foundational information for researchers to undertake such studies, from a reliable synthetic route to predictions of its key characteristics and biological potential. The exploration of this and related compounds could lead to the discovery of novel drug candidates with improved efficacy and selectivity.
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